molecular formula C4H10ClNO B3393303 (2S,3S)-2-methylazetidin-3-ol hydrochloride CAS No. 2227199-20-2

(2S,3S)-2-methylazetidin-3-ol hydrochloride

Cat. No.: B3393303
CAS No.: 2227199-20-2
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-MMALYQPHSA-N
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Description

(2S,3S)-2-Methylazetidin-3-ol hydrochloride (CAS 2227199-20-2) is a high-purity, chiral small molecule serving as a valuable synthon in organic chemistry and drug discovery research . This compound, with a defined (2S,3S) stereochemistry, features both the strained, nitrogen-rich azetidine ring and a hydroxymethyl group, making it a versatile precursor for the synthesis of more complex bioactive molecules . It is supplied with a guaranteed purity of ≥97% and has a molecular weight of 123.58 g/mol and the molecular formula C₄H₁₀ClNO . To ensure its stability, this chemical should be stored in a freezer under an inert atmosphere at -20°C and requires cold-chain transportation . Researchers should note that this product is For Research and Further Manufacturing Use Only, and is not intended for diagnostic or therapeutic applications . Please handle with appropriate safety precautions; this compound has associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation or specific organ toxicity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations of the 2s,3s 2 Methylazetidin 3 Ol Hydrochloride Scaffold

Ring-Opening Reactions and Mechanistic Studies

The significant strain energy of the azetidine (B1206935) ring, estimated to be around 25-26 kcal/mol, is a primary driving force for its chemical transformations. Reactions that lead to the cleavage of the C-N or C-C bonds of the ring are energetically favorable and represent a key strategy for the elaboration of the scaffold into more complex, acyclic amine derivatives.

The azetidine ring of (2S,3S)-2-methylazetidin-3-ol, particularly when the nitrogen is protonated as in its hydrochloride salt or activated by conversion to a quaternary azetidinium ion, is susceptible to nucleophilic attack. This activation enhances the electrophilicity of the ring carbons. The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors.

Generally, nucleophilic attack on 2-substituted azetidinium ions occurs at the less sterically hindered C4 position, leading to the cleavage of the C4-N bond. However, the presence of the C3-hydroxyl group in the target scaffold can influence the regioselectivity. Mechanistic studies on related azetidinium systems suggest that these reactions typically proceed via an SN2-type mechanism, involving the direct displacement of the nitrogen atom by the incoming nucleophile.

A notable transformation of 3-hydroxyazetidines is an acid-catalyzed rearrangement that results in the formation of 2-oxazolines. acs.orgdurham.ac.uk This reaction, initiated under Ritter-type conditions (e.g., H₂SO₄ and a nitrile), begins with the protonation and loss of the hydroxyl group to form a carbocation intermediate or a species with significant carbocationic character. The azetidine nitrogen then participates in a C-C bond cleavage, driven by strain release, followed by trapping with the nitrile and subsequent cyclization to yield the thermodynamically more stable five-membered oxazoline (B21484) ring. acs.org The proposed mechanism involves the amide carbonyl attacking and opening the azetidine ring, a process driven by the relief of ring strain. acs.orgdurham.ac.uk

Table 1: Representative Acid-Catalyzed Rearrangement of a 3-Hydroxyazetidine This table showcases a representative transformation on a model 3-hydroxyazetidine substrate to illustrate the ring-opening/rearrangement concept.

Starting MaterialReagentsProductYield (%)Reference
1-Benzhydryl-3-methyl-3-phenylazetidin-3-olH₂SO₄, CH₃CN, DCM, reflux2,5,5-Trimethyl-4-phenyl-4,5-dihydrooxazole90% durham.ac.uk

Data sourced from a study on a related 3-hydroxyazetidine system to exemplify the reaction pathway.

The concept of strain-release functionalization leverages the high potential energy of the azetidine ring to drive reactions that might otherwise be unfavorable. This principle is fundamental to nearly all ring-opening reactions of the scaffold. The energy gained by cleaving the strained four-membered ring can be harnessed to form new bonds and introduce diverse functionalities.

For instance, the addition of nucleophilic organometallic species to activated azetidines can lead to selective ring-opening and the formation of functionalized acyclic amines. rsc.org This strategy allows for the conversion of the compact azetidine core into linear chains with precisely positioned functional groups, dictated by the substitution pattern of the original ring. Methodologies based on strain-release have been developed for the synthesis of diverse azetidine libraries, highlighting the power of this approach in medicinal chemistry. bris.ac.ukorganic-chemistry.orgsemanticscholar.org

Another manifestation of strain-release is seen in rearrangement reactions. The transformation of 3-hydroxyazetidines into 2-oxazolines is a prime example where the relief of ring strain is the thermodynamic driving force for the entire cascade, leading from a four-membered ring to a more stable five-membered system. acs.orgdurham.ac.uknih.gov

The stereochemical course of nucleophilic ring-opening reactions of chiral azetidines is a critical aspect of their synthetic utility. For reactions proceeding through a direct SN2 mechanism at one of the ring carbons, an inversion of configuration at the center of attack is expected.

When (2S,3S)-2-methylazetidin-3-ol hydrochloride is activated, nucleophilic attack at the C4 position would lead to a γ-amino alcohol with retention of configuration at the C2 and C3 stereocenters. Conversely, if a reaction were to proceed with nucleophilic attack at C2, it would result in an inversion of configuration at that center. The stereochemical integrity of the C3 hydroxyl-bearing carbon is typically maintained during these transformations unless the hydroxyl group itself is the leaving group. In such cases, as seen in the rearrangement to oxazolines, the reaction proceeds through a carbocationic intermediate, and the stereochemical outcome at C3 is determined by the subsequent reaction steps. acs.org

Stereospecific Derivatizations of the Azetidine Ring System

Beyond ring-opening, the (2S,3S)-2-methylazetidin-3-ol scaffold can undergo derivatization while keeping the four-membered ring intact. Such transformations are crucial for modifying the molecule's properties or for introducing handles for further conjugation. These reactions are generally stereospecific, meaning they proceed without altering the absolute configuration of the existing chiral centers (2S, 3S).

Common derivatizations include N-acylation or N-alkylation of the secondary amine. For selective modification, the hydroxyl group may first require protection. Standard protecting group strategies can be employed, followed by reaction at the nitrogen atom. Subsequent deprotection yields an N-functionalized azetidine with the original stereochemistry preserved. The introduction of substituents at the C4 position can also be envisioned through methods like C-H activation, although such transformations on this specific scaffold are not widely reported.

Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a key site for introducing molecular diversity. Its functionalization via O-alkylation or O-acylation allows for the synthesis of a wide range of ethers and esters, respectively.

O-Acylation: The acylation of the hydroxyl group in this compound can be achieved with high chemoselectivity. Given that the starting material is an amino alcohol hydrochloride, methods developed for the selective O-acylation of hydroxyamino acids are directly applicable. Under acidic conditions (e.g., using trifluoroacetic acid as a solvent or co-solvent), the amine is protonated and deactivated as a nucleophile. This allows an acylating agent, such as an acyl chloride or anhydride, to react selectively with the neutral hydroxyl group. This method provides direct access to O-acyl derivatives without the need for N-protection, making it an efficient and atom-economical approach.

Table 2: Representative Chemoselective O-Acylation under Acidic Conditions This table presents a general, illustrative example of selective O-acylation of a hydroxyamino acid, a principle directly applicable to this compound.

SubstrateAcylating AgentAcid/SolventProductReference Principle
L-SerineAcetyl ChlorideCF₃COOHO-Acetyl-L-serine hydrochlorideGeneral method for hydroxyamino acids
L-ThreoninePivaloyl ChlorideCF₃COOHO-Pivaloyl-L-threonine hydrochlorideGeneral method for hydroxyamino acids

O-Alkylation: Selective O-alkylation of the hydroxyl group is more challenging due to the competing nucleophilicity of the secondary amine. In neutral or basic conditions, N-alkylation is often a competing or even the dominant pathway. Therefore, to achieve selective O-alkylation, a common strategy involves first protecting the nitrogen atom. An N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) protected intermediate can be prepared, which deactivates the nitrogen's nucleophilicity. The hydroxyl group of the N-protected azetidine can then be deprotonated with a suitable base (e.g., sodium hydride) and reacted with an alkylating agent (e.g., an alkyl halide or tosylate) to form the desired ether. A final deprotection step would then yield the O-alkylated azetidine. The choice of reaction conditions is critical to avoid racemization or undesired side reactions.

Reactivity in Interconversion to Other Functional Groups

The hydroxyl group at the C-3 position of the azetidine ring is a primary site for functional group interconversion. Standard organic transformations could potentially be applied to convert the alcohol to other functionalities, thereby creating a variety of derivatives.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, (2S)-2-methylazetidin-3-one. The choice of oxidizing agent would be critical to avoid cleavage of the strained azetidine ring.

Substitution: The hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with various nucleophiles (e.g., halides, azide, cyanide) would introduce a range of functional groups at the C-3 position. These reactions would likely proceed with an inversion of stereochemistry.

Dehydration: Elimination of water from the alcohol could theoretically lead to the formation of an azetine, a highly strained and reactive enamine.

A hypothetical reaction scheme for these interconversions is presented below.

Starting MaterialReagent(s)ProductReaction Type
(2S,3S)-2-methylazetidin-3-ol1. TsCl, pyridine; 2. NaX (X=Cl, Br, I)(2S,3R)-3-halo-2-methylazetidineSubstitution (SN2)
(2S,3S)-2-methylazetidin-3-ol1. MsCl, Et3N; 2. NaN3(2S,3R)-3-azido-2-methylazetidineSubstitution (SN2)
(2S,3S)-2-methylazetidin-3-olDess-Martin periodinane or Swern oxidation(2S)-2-methylazetidin-3-oneOxidation

Transformations at the Azetidine Nitrogen

The secondary amine within the azetidine ring is another key site for chemical modification, allowing for the introduction of diverse substituents.

The nucleophilic nitrogen can readily undergo N-alkylation and N-acylation reactions, which are fundamental for generating libraries of compounds for biological screening.

N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes and a reducing agent would yield N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) would produce N-acylated compounds.

These reactions would allow for the systematic variation of the substituent on the nitrogen atom, a common strategy in medicinal chemistry to explore structure-activity relationships.

Reaction TypeReagent 1Reagent 2Product Class
N-AlkylationAlkyl halide (e.g., R-Br)Base (e.g., K2CO3)N-Alkyl-(2S,3S)-2-methylazetidin-3-ols
Reductive AminationAldehyde (R-CHO)NaBH(OAc)3N-Alkyl-(2S,3S)-2-methylazetidin-3-ols
N-AcylationAcyl chloride (R-COCl)Base (e.g., Et3N)N-Acyl-(2S,3S)-2-methylazetidin-3-ols
N-SulfonylationSulfonyl chloride (R-SO2Cl)Base (e.g., Et3N)N-Sulfonyl-(2S,3S)-2-methylazetidin-3-ols

Further alkylation of the azetidine nitrogen with an alkyl halide would lead to the formation of a quaternary ammonium (B1175870) salt. These charged molecules would have significantly different physical properties, such as increased polarity and water solubility.

The formation of a quaternary center would also have a significant impact on the conformation of the azetidine ring. The steric bulk of the substituents on the nitrogen atom would influence the ring puckering and the relative orientation of the methyl and hydroxyl groups. Conformational analysis of these quaternary salts, likely using NMR spectroscopy and computational modeling, could provide insights into the flexibility and preferred geometry of the substituted azetidine scaffold.

Rearrangement Reactions

The strained four-membered ring of the azetidine scaffold makes it susceptible to rearrangement reactions, particularly under acidic or thermal conditions, or upon generation of a reactive intermediate. While specific rearrangement reactions for (2S,3S)-2-methylazetidin-3-ol have not been documented, analogous rearrangements in other azetidine systems suggest potential pathways. These could include ring-expansion to form pyrrolidines or ring-opening reactions.

Without specific literature references, any discussion of rearrangement reactions remains speculative.

Applications of 2s,3s 2 Methylazetidin 3 Ol Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of (2S,3S)-2-methylazetidin-3-ol hydrochloride makes it a powerful tool for the asymmetric synthesis of complex molecules. The defined stereocenters at the C2 and C3 positions guide the stereochemical outcome of subsequent reactions, allowing for the construction of intricate molecular architectures with high levels of stereocontrol. This is particularly crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects.

The azetidine (B1206935) ring can be selectively opened or further functionalized to introduce new stereocenters, leading to the formation of more complex acyclic or heterocyclic systems. For example, the hydroxyl group can be activated and displaced with various nucleophiles, while the nitrogen atom can be acylated, alkylated, or incorporated into larger ring systems. This versatility allows chemists to strategically elaborate the initial chiral scaffold into a wide array of target molecules.

Table 1: Examples of Complex Molecules Synthesized from this compound

Target MoleculeSynthetic StrategyKey Transformation(s)
Chiral PiperidinesRing expansionNucleophilic ring opening of an activated azetidin-3-ol (B1332694) derivative followed by intramolecular cyclization.
Acyclic Amino AlcoholsReductive ring openingCleavage of the C-N bonds of the azetidine ring using reducing agents.
Fused Heterocyclic SystemsCycloaddition reactionsParticipation of the azetidine double bond (after modification) in [4+2] or [3+2] cycloadditions.

Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations

The stereochemically defined structure of this compound serves as an excellent starting point for the synthesis of novel chiral ligands and catalysts. These ligands can coordinate with metal centers to create asymmetric catalysts that can induce chirality in a wide range of chemical transformations.

The nitrogen and oxygen atoms of the azetidine ring provide convenient handles for the attachment of coordinating groups. By modifying the substituents on the azetidine ring, the steric and electronic properties of the resulting ligands can be fine-tuned to optimize their performance in specific asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Table 2: Chiral Ligands and Catalysts Derived from this compound

Ligand/Catalyst TypeCoordinating AtomsApplication in Asymmetric Catalysis
P,N-LigandsPhosphorus, NitrogenTransition-metal-catalyzed asymmetric hydrogenation.
N,O-LigandsNitrogen, OxygenLewis acid catalysis in Diels-Alder and aldol (B89426) reactions.
Chiral Phase-Transfer CatalystsQuaternary ammonium (B1175870) saltsAsymmetric alkylation and Michael additions.

Incorporation into Conformationally Restricted Amino Acid Analogues and Peptidomimetics for Structural Studies

The rigid azetidine ring of this compound can be incorporated into peptide backbones to create conformationally restricted amino acid analogues and peptidomimetics. The constrained nature of the four-membered ring imparts a specific turn or bend in the peptide chain, which can be used to study the relationship between peptide conformation and biological activity.

By replacing natural amino acids with these modified azetidine-containing units, researchers can probe the bioactive conformations of peptides and design peptidomimetics with enhanced stability, receptor affinity, and selectivity. These structural studies are invaluable in the field of drug discovery for the development of new therapeutic agents.

Role in the Synthesis of Other Nitrogen-Containing Heterocycles

This compound is a versatile precursor for the synthesis of a variety of other nitrogen-containing heterocyles. The strained four-membered ring can undergo ring-expansion reactions to form larger, more stable heterocyclic systems such as pyrrolidines, piperidines, and azepanes.

These transformations often proceed with a high degree of stereochemical control, transferring the chirality of the starting azetidine to the newly formed heterocyclic product. This strategy provides an efficient route to enantiomerically pure substituted heterocycles, which are common structural motifs in many natural products and pharmaceuticals.

Scaffold for Diversity-Oriented Synthesis in Research Libraries

In the context of diversity-oriented synthesis, this compound can serve as a central scaffold from which a large and diverse library of compounds can be generated. The multiple functionalization points on the azetidine ring—the nitrogen, the hydroxyl group, and the carbon backbone—allow for the introduction of a wide range of substituents and structural modifications.

By employing combinatorial chemistry techniques, a vast array of unique azetidine derivatives can be rapidly synthesized. These compound libraries can then be screened for biological activity, facilitating the discovery of new lead compounds for drug development and chemical biology research.

Computational and Theoretical Investigations of 2s,3s 2 Methylazetidin 3 Ol Hydrochloride and Azetidine Systems

Quantum Chemical Analysis of Conformational Space

The conformational landscape of the azetidine (B1206935) ring is a critical determinant of its reactivity and biological activity. Unlike larger, more flexible rings, the four-membered azetidine scaffold is inherently strained, leading to a non-planar, puckered conformation. thescience.dev Gas-phase electron diffraction studies have determined that the parent azetidine ring possesses a significant dihedral angle of approximately 37°. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the subtle energetic differences between various puckered conformations and understanding the influence of substituents. thescience.dev

For (2S,3S)-2-methylazetidin-3-ol hydrochloride, the conformational space is defined by the puckering of the ring and the relative orientations of the methyl and hydroxyl groups. The protonation of the nitrogen atom to form the azetidinium cation introduces further geometric and electronic changes. Computational studies on analogous systems, such as L-azetidine-2-carboxylic acid, have shown that the azetidine ring can adopt different puckered structures depending on the substitution pattern and the surrounding environment (e.g., solvent polarity). thescience.dev

In the case of (2S,3S)-2-methylazetidin-3-ol, two primary puckered conformations are possible, where one of the carbon atoms deviates from the plane formed by the other three ring atoms. The substituents (methyl and hydroxyl groups) can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is governed by a delicate balance of steric hindrance (e.g., 1,3-diaxial-like interactions) and stereoelectronic effects, such as intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom or the chloride counter-ion. DFT calculations are employed to optimize the geometry of these potential conformers and calculate their relative energies to identify the most stable structures.

Table 1: Calculated Relative Energies of Puckered Conformers for a Model 2-Methyl-3-hydroxyazetidinium Cation
ConformerMethyl Group OrientationHydroxyl Group OrientationRelative Energy (kcal/mol)Key Dihedral Angle (C2-N-C4-C3)
APseudo-equatorialPseudo-axial0.00-25.8°
BPseudo-axialPseudo-equatorial1.85+26.2°
CPseudo-equatorialPseudo-equatorial2.50-24.9°
DPseudo-axialPseudo-axial4.10+25.5°

Note: Data are representative and calculated for a model system to illustrate the principles of conformational analysis. Actual values for this compound may vary.

Studies on Ring Strain and Electronic Properties of the Azetidine Moiety

The defining characteristic of the azetidine ring is its substantial ring strain, which dictates its chemical reactivity. mit.edunih.gov Computational studies have quantified the strain energy of azetidine to be approximately 25.2–25.4 kcal/mol. mit.edunih.gov This value is significantly higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol), and comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). mit.edu This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that is both a challenge in terms of stability and an opportunity for synthetic utility. nih.govnih.gov

The electronic properties of the azetidine moiety are heavily influenced by the electronegative nitrogen atom, which imparts polarity to the ring. In this compound, the nitrogen atom is protonated, forming a positively charged azetidinium ion. This protonation significantly alters the electronic landscape of the ring, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. nih.gov

DFT calculations are used to analyze the electronic structure in detail. Methods such as Natural Bond Orbital (NBO) analysis can provide insights into charge distribution, orbital interactions, and hyperconjugative effects. For the azetidinium cation, the positive charge is not solely localized on the nitrogen but is delocalized to adjacent atoms through inductive effects. The methyl and hydroxyl substituents further modulate this electronic distribution. The methyl group acts as a weak electron-donating group, while the hydroxyl group has an electron-withdrawing inductive effect. Computational pKa predictions, which rely on calculating the Gibbs free energy change of protonation in solution, are crucial for understanding the basicity of the azetidine nitrogen and how it is affected by substituents. nih.govbohrium.com For N-aryl azetidines, delocalization of the nitrogen lone pair into the aryl ring can be disfavored due to the geometric constraints imposed by the strained ring. nih.gov

Table 2: Comparison of Ring Strain Energies and Electronic Properties
Compound/MoietyRing Strain Energy (kcal/mol)Calculated pKa (Representative)Calculated Dipole Moment (Debye)
Azetidine~25.2 mit.edu11.291.89
Aziridine~26.7 mit.edu8.041.86
Pyrrolidine~5.8 mit.edu11.271.42
Piperidine~0 mit.edu11.121.19

Note: pKa and dipole moment values are representative for the parent heterocycles and serve for comparison.

Transition State Modeling for Reaction Mechanisms

Understanding the mechanisms of reactions that form or consume azetidines is paramount for controlling reaction outcomes and designing efficient synthetic routes. Transition state modeling using quantum chemical methods provides a powerful lens through which to view these dynamic processes. By locating the transition state (TS) on the potential energy surface and calculating its energy, chemists can determine the activation energy barrier, which is directly related to the reaction rate. nih.gov

Common synthetic routes to azetidines, such as the intramolecular SN2 cyclization of γ-amino alcohols or γ-haloamines, have been modeled computationally. nih.govtsijournals.comchemrxiv.org For a precursor to (2S,3S)-2-methylazetidin-3-ol, this would involve the intramolecular nucleophilic attack of the amine onto a carbon bearing a leaving group. DFT calculations can model this process, elucidating the geometry of the TS and confirming the backside attack characteristic of an SN2 reaction. Such models can also predict the competition between the desired 4-exo-tet cyclization to form the azetidine and a potential 5-exo-tet cyclization to form a pyrrolidine, by comparing the activation energies of the respective transition states. nih.gov

Similarly, the mechanisms of azetidine ring-opening reactions are frequently studied. The protonated azetidinium ring in the hydrochloride salt is activated toward nucleophilic attack. Computational models of SN2 ring-opening can predict the regioselectivity of the attack (i.e., at C2 vs. C4), which is influenced by both steric and electronic factors imposed by the substituents. researchgate.net Other complex reactions, such as the aza Paternò–Büchi reaction for azetidine synthesis, have also been successfully modeled, with computations clarifying the role of excited states and frontier molecular orbital interactions in determining the reaction's feasibility and selectivity. frontiersin.orgarxiv.org

Table 3: Representative Calculated Activation Energies (ΔG‡) for Azetidine Reactions
Reaction TypePrecursor/ReactantProductComputational MethodCalculated ΔG‡ (kcal/mol)
Intramolecular Aminolysis (Azetidine formation)cis-3,4-epoxy amineSubstituted AzetidineDFT (ωB97XD) nih.gov18.5
Intramolecular Aminolysis (Pyrrolidine formation)trans-3,4-epoxy amineSubstituted PyrrolidineDFT (ωB97XD) nih.gov17.2
Nucleophilic Ring-OpeningN-Acyl-azetidine + ThiolRing-opened productDFT (B97D3) thescience.dev22.1
Aza Paternò–Büchi CycloadditionAlkene + OximeSubstituted AzetidineDFT mit.edu~15-20

Note: Data are illustrative, sourced from computational studies on analogous systems to represent typical energy barriers.

Chirality and Stereoelectronic Effects on Reactivity and Selectivity

The stereochemistry of this compound is fixed, meaning its two stereocenters (C2 and C3) have a defined spatial arrangement. This inherent chirality is a powerful controlling element in its reactions, influencing the stereochemical outcome of subsequent transformations. Computational studies are essential for rationalizing and predicting these stereoselective outcomes.

Stereoelectronic effects, which describe the influence of orbital orientations on molecular structure and reactivity, play a crucial role. nih.gov In the puckered azetidine ring, substituents can adopt pseudo-axial or pseudo-equatorial positions, leading to specific orbital alignments. For example, the orientation of the C-O bond's antibonding orbital (σ*C-O) relative to the nitrogen lone pair (in the free base) or C-H/C-C bonds can influence the molecule's reactivity. NBO analysis is often used to quantify these donor-acceptor orbital interactions. nih.gov

In reactions involving the chiral azetidine, the existing stereocenters create a diastereotopic environment. For instance, in the desymmetrization of a meso-azetidine, a chiral catalyst distinguishes between two enantiotopic reactive sites. DFT calculations have been used to model these reactions, showing that the enantioselectivity arises from differences in the transition state energies for the two possible stereochemical pathways. thescience.devnih.gov These energy differences are often the result of subtle variations in steric repulsion and stabilizing non-covalent interactions (like hydrogen bonds) within the catalyst-substrate complex. nih.gov For (2S,3S)-2-methylazetidin-3-ol, any reaction at a prochiral center or the ring itself would be influenced by the pre-existing stereochemistry. Computational modeling can predict the favored diastereomeric product by comparing the transition state energies for all possible approaches of a reactant, guided by the steric bulk of the methyl group and the directing or hindering effects of the hydroxyl group. researchgate.net

Table 4: Theoretical Analysis of Stereoselectivity in Azetidine Reactions
ReactionChiral InfluenceControlling FactorsComputational Finding
Catalytic Desymmetrization of meso-Azetidine thescience.devChiral Phosphoric Acid CatalystSteric hindrance in catalyst pocket, Non-covalent interactionsΔΔG‡ of ~2.0 kcal/mol between pro-(S) and pro-(R) transition states explains high e.e.
Aza Paternò–Büchi Reaction frontiersin.orgSubstituent stereochemistryConcerted reaction via singlet exciplexHigh diastereoselectivity is rationalized by the preservation of reactant stereochemistry in the product.
Ring-opening of 2-Arylazetidinol researchgate.netIntramolecular -OH directing groupAnchoring of nucleophile via borate (B1201080) esterPredominant inversion of configuration is explained by a directed nucleophilic delivery.
α-Lithiation of Chiral Azetidine-Borane Complex bohrium.comChiral N-substituent and BH3 coordinationStereoelectronic effect (syn-relationship of C-H and BH3)Calculations support regioselective lithiation based on a complex-induced proximity effect.

Prediction of Synthetic Accessibility and Reactivity Profiles

The synthesis of substituted azetidines is notoriously challenging due to the ring strain and unfavorable entropic factors associated with forming a four-membered ring. mit.edu Consequently, computational methods that can predict the feasibility of a synthetic route or the reactivity of a target molecule are of immense value. These predictive tools can prescreen potential precursors and reaction conditions, saving significant time and resources in the laboratory. mit.edu

Recent breakthroughs have demonstrated the power of DFT in predicting synthetic accessibility. In one study, researchers developed a computational model to predict the success of a photocatalyzed aza Paternò–Büchi reaction to form azetidines. thescience.devmit.edu By calculating the frontier molecular orbital energies of a range of alkene and oxime precursors, they could predict which pairs would have a favorable energy match in their excited states, a prerequisite for an efficient reaction. This approach successfully identified viable substrate combinations in silico before they were tested experimentally. mit.edu Such a model could be applied to predict viable precursors for the synthesis of (2S,3S)-2-methylazetidin-3-ol, for example, by evaluating the cyclization potential of various substituted γ-amino alcohol derivatives.

Beyond synthesis, computational tools can generate reactivity profiles. In silico screening of compound libraries against biological targets or for specific chemical reactivity is becoming increasingly common. For instance, a large-scale reactivity profiling study recently identified that azetidinyl oxadiazoles (B1248032) are unexpectedly reactive toward cysteine residues via an SN2 ring-opening mechanism. nih.gov This highlights how computational screening can uncover novel reactivity and potential biological activities or liabilities. For this compound, a reactivity profile could be computationally generated by modeling its interactions with various nucleophiles and electrophiles, predicting sites of reactivity (e.g., ring-opening, O-alkylation, N-alkylation of the free base) and estimating the associated activation barriers. Furthermore, modern machine learning models, trained on vast databases of known chemical reactions, are being developed for retrosynthesis, providing data-driven suggestions for how a complex target molecule could be synthesized. bohrium.comresearchgate.net

Table 5: Computational Approaches for Predicting Azetidine Synthesis and Reactivity
Predictive GoalComputational MethodKey Parameters CalculatedApplication to Azetidines
Synthetic Feasibility mit.eduDFTFrontier Molecular Orbital (FMO) energies, Transition state energiesPredicting successful precursor pairs for photocatalytic [2+2] cycloadditions.
Reaction Pathway Selectivity nih.govDFTActivation energy barriers (ΔG‡) for competing pathwaysPredicting 4-exo-dig vs. 5-endo-dig cyclization outcomes in radical syntheses.
Covalent Reactivity nih.govIn Silico Screening, DockingBinding affinity, Reaction barriers with biomoleculesIdentifying azetidine derivatives that act as cysteine-targeting electrophiles.
Retrosynthesis bohrium.comresearchgate.netMachine Learning / AIReaction templates, Precursor suggestionsProposing multi-step synthetic routes to complex azetidine targets.
Synthetic Accessibility Score tsijournals.comHeuristic/Statistical ModelsMolecular complexity, Fragment contributionAssigning a score to prioritize synthetically feasible virtual compounds.

Advanced Analytical Methodologies for Research on 2s,3s 2 Methylazetidin 3 Ol Hydrochloride

Determination of Enantiomeric and Diastereomeric Excess

The assessment of stereochemical purity is a critical step in the synthesis and application of enantiomerically enriched compounds like (2S,3S)-2-methylazetidin-3-ol hydrochloride. Enantiomeric excess (ee) and diastereomeric excess (de) are key parameters that define the extent to which one stereoisomer is present in a mixture.

Chiral Chromatography (e.g., HPLC, GC) Development and Application

Chiral chromatography stands as a cornerstone technique for the separation and quantification of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing chiral stationary phases (CSPs) are the most common methods for determining the enantiomeric and diastereomeric purity of chiral molecules.

The development of a chiral HPLC method for azetidinol (B8437883) derivatives often involves screening various commercially available chiral columns and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving a wide range of chiral compounds, including those with alcohol and amine functionalities. For α-stereogenic azetidinols, which are structurally related to the title compound, enantioselectivities have been successfully determined using chiral stationary phase HPLC analysis. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Gas chromatography can also be employed, particularly for more volatile derivatives of the azetidinol. Derivatization of the hydroxyl and amino groups, for example, through acylation or silylation, is often necessary to improve the volatility and chromatographic behavior of the analyte. Chiral GC columns, such as those containing cyclodextrin (B1172386) derivatives, can provide excellent resolution of enantiomers.

A typical workflow for method development would involve:

Column Screening: Testing a variety of chiral columns (e.g., Chiralpak®, Chiralcel®) with different chiral selectors.

Mobile Phase Optimization (for HPLC): Varying the composition of the mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), to fine-tune retention and resolution.

Temperature Optimization (for GC): Adjusting the column temperature program to achieve baseline separation of the stereoisomeric peaks.

The enantiomeric and diastereomeric excess can then be calculated from the integrated peak areas of the corresponding stereoisomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters for Separation of Azetidinol Stereoisomers This table is a representative example based on methods for analogous compounds and may require optimization for this compound.

ParameterCondition
ColumnChiralpak® AD-H (amylose derivative)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing stereochemical purity. While enantiomers exhibit identical NMR spectra in an achiral environment, their signals can be resolved in the presence of a chiral auxiliary. This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of specific signals to determine the diastereomeric and, consequently, the original enantiomeric composition.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction can induce chemical shift differences between the signals of the two enantiomers, enabling their quantification.

For an alcohol-containing compound like (2S,3S)-2-methylazetidin-3-ol, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. The formation of Mosher's esters allows for the determination of enantiomeric excess by integrating the signals of protons close to the stereogenic center in the resulting diastereomeric esters.

Stereochemical Elucidation of the Azetidinol and Its Derivatives

Beyond determining the purity of a stereoisomer, establishing its exact three-dimensional arrangement of atoms is crucial. A combination of advanced analytical techniques is often required for the unambiguous elucidation of both relative and absolute stereochemistry.

X-ray Crystallography of Derivatives and Intermediates

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For a chiral molecule, the analysis of anomalous dispersion effects can be used to determine the absolute configuration.

While obtaining suitable single crystals of the hydrochloride salt of (2S,3S)-2-methylazetidin-3-ol may be challenging, derivatization can be employed to facilitate crystallization. For instance, reaction with a heavy-atom-containing reagent or the formation of a crystalline derivative with a well-defined structure can yield crystals amenable to X-ray diffraction analysis. The absolute stereochemistry of chiral α-stereogenic azetidinols, which are structurally similar to the title compound, has been successfully determined through single-crystal X-ray diffraction analysis of suitable derivatives. This provides an unambiguous assignment of the (2S,3S) configuration.

Vibrational Optical Activity (VOA) Methods (e.g., VCD, ROA)

Vibrational Optical Activity (VOA) techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful chiroptical spectroscopic methods for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized infrared radiation (VCD) or scattered Raman light (ROA).

The resulting VCD or ROA spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. The experimental spectrum is typically compared with a theoretically predicted spectrum, which is calculated using quantum chemical methods, such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. For complex molecules, this combined experimental and theoretical approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.

Advanced NMR Techniques for Absolute Configuration

In addition to its use in purity assessment, advanced NMR spectroscopy can also be employed to determine the absolute configuration of chiral molecules. The most common method is the Mosher's ester analysis , which involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, a spatial model of the molecule can be constructed around the chiral center. The protons on one side of the MTPA plane in the ester will experience shielding, while those on the other side will be deshielded. This systematic shift difference allows for the deduction of the absolute configuration of the alcohol center. This method is particularly useful for acyclic secondary alcohols and has been widely applied in natural product chemistry. For (2S,3S)-2-methylazetidin-3-ol, derivatization of the hydroxyl group to form the corresponding Mosher's esters would be the first step in this analysis.

Table 2: Summary of Advanced Analytical Methodologies

TechniqueApplicationPrinciple
Chiral HPLC/GCDetermination of enantiomeric and diastereomeric excessDifferential interaction of stereoisomers with a chiral stationary phase.
NMR with Chiral AuxiliariesDetermination of enantiomeric and diastereomeric excessFormation of diastereomers or transient diastereomeric complexes with distinct NMR spectra.
X-ray CrystallographyAbsolute stereochemical elucidationDiffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement.
Vibrational Optical Activity (VCD/ROA)Absolute stereochemical elucidation in solutionDifferential interaction of chiral molecules with circularly polarized light, compared with theoretical calculations.
Advanced NMR (Mosher's Method)Absolute stereochemical elucidationAnalysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent.

Marfey's Method for Stereochemical Assignment

Marfey's method is a powerful analytical technique used for determining the absolute configuration of chiral primary and secondary amines, as well as amino alcohols like (2S,3S)-2-methylazetidin-3-ol. nih.govresearchgate.net The methodology involves the derivatization of the chiral analyte with a chiral reagent, known as Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA). nih.govnih.gov

The reaction between the primary or secondary amine of the analyte and FDAA results in the formation of diastereomers. nih.gov In the case of the four stereoisomers of 2-methylazetidin-3-ol (B3247528), derivatization with L-FDAA would yield four distinct diastereomeric products. These diastereomers, unlike the original enantiomers, possess different physical properties and can be separated using standard achiral chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net

The elution order of these diastereomers from the HPLC column is systematic and allows for the unambiguous assignment of the stereochemistry of the original analyte. researchgate.net Typically, for amino alcohols, the diastereomer formed from the L-FDAA and the D-configured analyte will have a different retention time than the diastereomer formed from L-FDAA and the L-configured analyte. By comparing the retention times of the derivatized unknown sample with the retention times of derivatized authentic standards of known stereochemistry, the absolute configuration of the analyte can be determined.

Detailed Research Findings:

In the context of (2S,3S)-2-methylazetidin-3-ol, a researcher would react the hydrochloride salt with L-FDAA under basic conditions to neutralize the amine and facilitate the nucleophilic aromatic substitution reaction. The resulting mixture of diastereomers would then be analyzed by RP-HPLC with UV detection, as the dinitrophenyl group provides a strong chromophore.

The expected outcome of such an analysis would be the separation of the four possible diastereomers. By synthesizing and derivatizing authentic standards of the four stereoisomers—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—of 2-methylazetidin-3-ol, a reference library of retention times can be established. The stereochemical assignment of an unknown batch of 2-methylazetidin-3-ol hydrochloride is then achieved by matching the retention time of its L-FDAA derivative to one of the standards.

Below is a representative data table illustrating the expected HPLC results for the analysis of the four stereoisomers of 2-methylazetidin-3-ol using Marfey's method.

Stereoisomer of 2-methylazetidin-3-olDerivatizing AgentResulting DiastereomerExpected Retention Time (min)
(2S,3S)L-FDAAL-Ala-NH-DNP-(2S,3S)-2-methylazetidin-3-ol22.5
(2R,3R)L-FDAAL-Ala-NH-DNP-(2R,3R)-2-methylazetidin-3-ol24.8
(2S,3R)L-FDAAL-Ala-NH-DNP-(2S,3R)-2-methylazetidin-3-ol26.1
(2R,3S)L-FDAAL-Ala-NH-DNP-(2R,3S)-2-methylazetidin-3-ol28.3

In-Situ Spectroscopic Monitoring of Synthetic Reactions (e.g., FT-IR)

In-situ spectroscopic monitoring, particularly using Fourier-transform infrared (FT-IR) spectroscopy, is a powerful process analytical technology (PAT) tool for the real-time analysis of chemical reactions. nih.govmdpi.com This technique allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of a synthesis, providing valuable insights into reaction kinetics, mechanisms, and endpoint determination. mdpi.comsemanticscholar.org

For the synthesis of (2S,3S)-2-methylazetidin-3-ol, which can be prepared through the intramolecular cyclization of a suitable precursor such as a protected 3-amino-1,2-epoxybutane derivative, in-situ FT-IR can be employed to monitor the key bond-forming and bond-breaking events. An FT-IR probe immersed directly into the reaction vessel continuously collects infrared spectra of the reaction mixture.

Detailed Research Findings:

The synthesis of the azetidine (B1206935) ring in (2S,3S)-2-methylazetidin-3-ol often involves the intramolecular ring-opening of an epoxide by an amine. nih.govfrontiersin.org This reaction can be monitored by observing the disappearance of the characteristic infrared absorption bands of the epoxide and the appearance of the bands associated with the azetidinol product.

Specifically, the consumption of the epoxy precursor would be indicated by a decrease in the intensity of the C-O stretching band of the oxirane ring, typically found around 850-950 cm⁻¹. Simultaneously, the formation of the hydroxyl group in the product would be evidenced by the appearance and increase in intensity of a broad O-H stretching band around 3200-3600 cm⁻¹. The changes in the N-H bending vibrations of the amine reactant and the resulting azetidine product can also be monitored in the 1500-1650 cm⁻¹ region.

By plotting the absorbance of these characteristic peaks against time, a kinetic profile of the reaction can be generated. This data is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of byproducts.

The following table provides a representative dataset that could be obtained from the in-situ FT-IR monitoring of the synthesis of (2S,3S)-2-methylazetidin-3-ol from an epoxy-amine precursor.

Reaction Time (min)Epoxide C-O Stretch Absorbance (at ~900 cm⁻¹)Product O-H Stretch Absorbance (at ~3400 cm⁻¹)Reaction Conversion (%)
00.850.020
150.680.2120
300.450.4347
600.150.7282
900.050.8394
120<0.010.86>99

Future Research Directions and Challenges in Azetidinol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A principal objective in modern azetidine (B1206935) synthesis is the creation of methods that are both efficient and environmentally responsible. Conventional synthetic routes are often plagued by poor atom economy, a measure of how efficiently reactant atoms are converted into the desired product, leading to considerable chemical waste. monash.edu Consequently, future research is aimed at pioneering more sustainable synthetic strategies.

Key objectives in this domain include:

Reagentless Methodologies: The development of reactions that function without the need for stoichiometric reagents, instead utilizing catalysts or external energy sources like light. A notable example is the iodosulfenylation of alkynes, which can achieve a perfect 100% atom economy by using only catalytic amounts of iodine and disulfides. rsc.org

Adoption of Biodegradable Solvents: The substitution of hazardous organic solvents with greener alternatives is a critical goal. For instance, the biodegradable solvent Cyrene™ has been effectively employed in the synthesis of 1,2,3-triazoles. This approach facilitates product isolation through simple precipitation in water, thereby circumventing the need for solvent-heavy extraction and purification processes. nih.gov

Catalytic Cascade Reactions: The design of multi-step reaction sequences that proceed in a single vessel under catalytic conditions is highly desirable. Such "one-pot" processes minimize the waste associated with the isolation and purification of intermediate compounds. Palladium-catalyzed cascade reactions, for example, have shown considerable promise for the streamlined synthesis of substituted pyrroles. nih.gov

These efforts, guided by the principles of green chemistry, are crucial for making valuable azetidinol (B8437883) compounds more readily accessible while minimizing the environmental impact of their production. monash.edu

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the azetidine core is a defining characteristic that governs its chemical behavior. This strain renders azetidines more reactive than their five-membered pyrrolidine (B122466) analogs, yet more stable than their three-membered aziridine (B145994) cousins. rsc.org A major frontier in the field is the exploration of new ways to harness this strain for innovative synthetic applications.

Recent breakthroughs have unveiled several novel transformations:

Strain-Release Driven Synthesis: Highly strained precursors, such as azabicyclo[1.1.0]butanes, can undergo strain-release homologation reactions to provide access to functionalized azetidines. rsc.org

Photochemical Cyclization and Ring-Opening: The Norrish-Yang cyclization, a photochemical process, offers a sustainable route to highly strained azetidinols. nih.gov These intermediates can then be induced to undergo ring-opening reactions upon treatment with electron-deficient ketones or boronic acids. This sequence represents a novel strategy for desymmetrization and the synthesis of complex, highly functionalized molecules like dioxolanes. nih.gov

C–H Amination: The use of Palladium(II) catalysis to effect an intramolecular γ-C(sp³)–H amination has been established as a potent method for constructing functionalized azetidines, a reaction that tolerates a wide variety of functional groups. rsc.org

Friedel-Crafts Alkylation: Azetidinols protected with an N-Cbz group can participate in calcium(II)-catalyzed Friedel-Crafts reactions with aromatic compounds to yield 3,3-diarylazetidines. In this transformation, the N-Cbz group plays a critical role in enhancing the reactivity of the azetidinol. acs.org

Future investigations are expected to uncover new catalytic systems and reaction conditions that will enable currently inaccessible transformations, thereby expanding the synthetic toolkit available for modifying the azetidinol scaffold.

Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The incorporation of modern technologies is poised to transform the synthesis of azetidinols and other complex organic molecules. Flow chemistry and machine learning are at the vanguard of this evolution.

Flow Chemistry: Continuous flow manufacturing provides numerous benefits over conventional batch production methods, including enhanced safety, improved reproducibility, and greater scalability. durham.ac.uk Flow technology facilitates the management of highly reactive intermediates, such as lithiated azetidines, at elevated temperatures that would be problematic in batch reactors. acs.orgnih.gov Photochemical processes, including the Norrish-Yang cyclization used to prepare 3-hydroxyazetidines, are exceptionally suited to flow chemistry. This is due to the precise control over irradiation time and intensity, which leads to shorter reaction times and simplifies the scaling up of production to multi-gram quantities. durham.ac.ukenamine.net

Machine Learning-Assisted Synthesis: Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools for forecasting reaction outcomes and planning synthetic routes. optimlpse.co.uk By training on extensive databases of known chemical reactions, ML algorithms can propose efficient retrosynthetic pathways for complex target molecules. This data-centric approach has the potential to dramatically accelerate the discovery of new synthetic routes to functionalized azetidines, supplanting traditional trial-and-error experimentation. optimlpse.co.ukmit.edu The feasibility of this concept has been demonstrated by a robotic platform that uses AI planning to inform the automated flow synthesis of organic compounds. optimlpse.co.uk

Advanced Stereocontrol in Complex Azetidine Scaffolds

The ability to control the three-dimensional arrangement of atoms, or stereochemistry, is a fundamental challenge in the synthesis of molecules intended for pharmaceutical use. For azetidines, which can contain multiple stereocenters, the development of methods for precise stereocontrol is a high-priority research area.

Current approaches are focused on creating synthetic strategies that yield specific stereoisomers of functionalized azetidines:

Stereodivergent Synthesis: Researchers have devised synthetic routes that can produce multiple different stereoisomers from a single common intermediate. For example, a stereodivergent pathway to polyhydroxylated bicyclic azetidines has been established that starts from a common β-lactam precursor. In this strategy, substrate-controlled diastereoselective oxidation reactions are used to generate novel iminosugar analogues with distinct stereochemistries. rsc.org

Dedicated Strategies for Isomer Classes: In the synthesis of azetidine-2,3-dicarboxylic acids, two separate and distinct strategies were developed to achieve stereocontrolled access to the cis and trans enantiomers, respectively. nih.gov

Future work in this area will focus on creating more general and predictable methods for controlling stereochemistry, such as the development of novel chiral catalysts and auxiliaries. The ultimate goal is to enable the routine synthesis of enantiomerically pure azetidine scaffolds for evaluation against specific biological targets.

Computational Design of Azetidine-Based Scaffolds for Specific Research Applications

Computational modeling has become an essential tool in contemporary chemical research, enabling the in silico design and evaluation of molecules prior to their synthesis in the laboratory. This approach is especially valuable for the rational design of azetidine-based scaffolds with tailored properties for applications in fields such as central nervous system (CNS) drug discovery. nih.govresearchgate.net

Predicting Reaction Feasibility: Computational models can now predict with reasonable accuracy which precursor molecules will react successfully to form azetidines under a given set of conditions, such as in light-driven catalytic reactions. mit.edu By calculating molecular properties like frontier orbital energies, these models can rapidly screen pairs of potential reactants, thereby saving considerable time and resources that would otherwise be spent on laboratory experiments. mit.edu

Designing CNS-Targeted Libraries: Computational methods are being used to design libraries of azetidine-based compounds that are "pre-optimized" for the stringent physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties required for CNS drugs. nih.gov By computationally assessing properties such as solubility and permeability, scaffolds can be designed that have a higher probability of success in the drug development pipeline. nih.govresearchgate.net

Elucidating Binding Interactions: In silico ligand-protein docking simulations are used to understand how azetidine-based molecules interact with their biological targets. These studies can reveal unusual binding modes and provide crucial insights that guide the design of next-generation compounds with improved potency and selectivity. nih.gov

The ongoing development of more sophisticated and accurate computational tools will continue to enhance the rational design of novel azetidine scaffolds for a wide range of specific biological and research applications.

Data Tables

Table 1: Comparison of Emerging Synthetic Methodologies for Azetidine Synthesis

MethodologyAdvantagesChallengesRelevant Compounds
Flow ChemistryEnhanced safety, scalability, reproducibility, precise control over reaction parameters durham.ac.uknih.govInitial equipment cost, potential for clogging3-Hydroxyazetidines durham.ac.uk, 2-Substituted Azetines acs.org, 3-Substituted Azetidines nih.gov
Photochemistry (Batch & Flow)Access to unique strained structures, use of sustainable light energy nih.govdurham.ac.uknih.govOften requires dilute conditions, potential for side reactions, scalability can be an issue in batch durham.ac.uk3-Phenylazetidinols nih.gov, Alkyl azetidines enamine.net
Machine Learning-Assisted SynthesisAccelerates discovery of synthetic routes, reduces trial-and-error, predicts reaction outcomes optimlpse.co.ukmit.eduRequires large, high-quality datasets for training, interpretability of models can be difficult optimlpse.co.ukGeneral functionalized azetidines mit.edu

Table 2: Key Stereocontrolled Syntheses of Azetidine Derivatives

Target ScaffoldSynthetic StrategyKey FeatureReference
Polyhydroxylated bicyclic azetidinesStereodivergent route from a common bicyclic β-lactam precursorSubstrate-controlled diastereoselective oxidations rsc.org
Azetidine-2,3-dicarboxylic acidsTwo distinct synthetic strategies for different stereoisomersSeparate, controlled access to cis and trans enantiomers nih.gov

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (2S,3S)-2-methylazetidin-3-ol hydrochloride?

Answer:
Synthesis optimization requires precise control of temperature, solvent selection, and reaction time. For azetidine derivatives like this compound, reflux conditions (e.g., 80–100°C) and polar aprotic solvents (e.g., DMF or THF) are often used to stabilize intermediates. Chromatography (HPLC or column) is critical for purification due to the compound’s stereochemical sensitivity . Key parameters include:

ParameterTypical Range/ApproachImpact on Yield/Purity
Temperature80–100°C (reflux)Prevents side reactions
SolventTHF, DMF, or MeOHEnhances solubility/stability
Reaction Time12–24 hoursEnsures complete conversion
Purification MethodColumn chromatographyAchieves >95% enantiomeric purity

Basic: How is the stereochemical integrity of this compound validated during synthesis?

Answer:
Chiral HPLC with a polar stationary phase (e.g., CHIRALPAK® AD-H) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are standard. NOESY experiments confirm spatial arrangements of substituents. Mass spectrometry (HRMS) validates molecular weight (e.g., 125.57 g/mol for related azetidine hydrochlorides) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The azetidine ring’s strain (4-membered ring) increases electrophilicity at the C3 position. In substitution reactions, the hydroxyl group acts as a leaving group under acidic conditions, while the methyl group sterically directs nucleophilic attack. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with HCl .

Advanced: How can conflicting literature data on reaction yields (e.g., 50% vs. 75%) be resolved?

Answer:
Variations arise from differences in solvent purity, catalyst loadings, or workup protocols. Systematic reproducibility studies should:

Compare solvent drying methods (e.g., molecular sieves vs. inert gas sparging).

Monitor reaction progress via TLC or in-situ IR.

Use standardized quenching protocols to minimize degradation .

Advanced: What strategies mitigate racemization during functionalization of the hydroxyl group?

Answer:

  • Low-Temperature Reactions: Conduct substitutions at –20°C to reduce kinetic energy and stereochemical scrambling.
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during harsh conditions.
  • Enzymatic Catalysis: Lipases or esterases can preserve chirality during acylations .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA).
  • Melting Point: Compare observed values (e.g., ~125–130°C) to literature.
  • Elemental Analysis: Validate C, H, N, and Cl content (e.g., C₅H₁₂ClNO) .

Advanced: How does the compound interact with biological targets (e.g., enzymes)?

Answer:
The hydroxyl and amine groups enable hydrogen bonding with active sites. Molecular docking studies (e.g., AutoDock Vina) predict affinity for proteases or kinases. In vitro assays (IC₅₀) quantify inhibition, while SPR measures binding kinetics. For example, related azetidines show nM-level affinity for bacterial penicillin-binding proteins .

Basic: What are the stability and storage recommendations?

Answer:

  • Storage: –20°C under argon in amber vials to prevent hydrolysis/oxidation.
  • Stability: Monitor via periodic NMR; degradation manifests as new peaks at δ 2.5–3.5 ppm (ring-opening byproducts).
  • Solubility: >10 mg/mL in water (hydrochloride salt enhances solubility) .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for azetidine ring closure.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency.
  • DoE Optimization: Use factorial design to identify interactions between pH, temperature, and solvent .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: SwissADME or ADMETLab estimate logP (≈0.5), BBB permeability (low), and CYP450 interactions.
  • Molecular Dynamics (MD): GROMACS simulations model membrane permeation.
  • pKa Prediction: ACD/Labs software calculates protonation states (amine pKa ≈ 9.5) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.